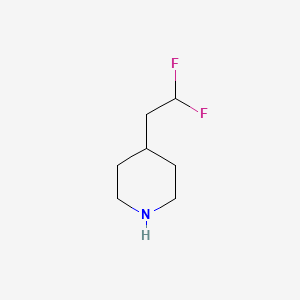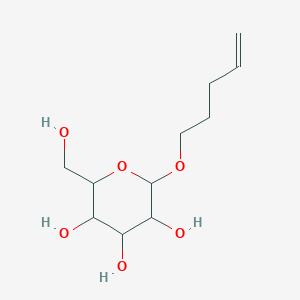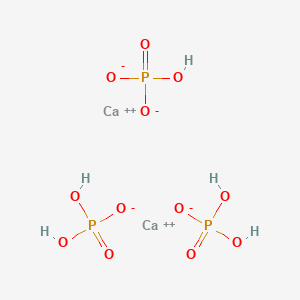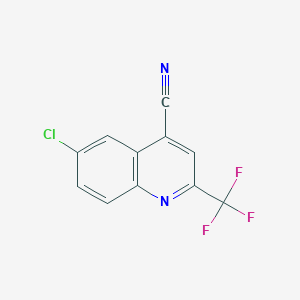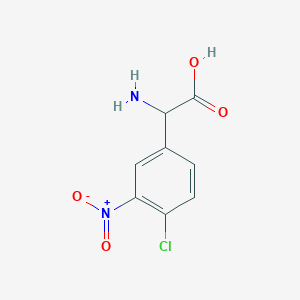
2-Amino-2-(4-chloro-3-nitrophenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is an organic compound characterized by the presence of an amino group, a chloro-substituted phenyl ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid typically involves the nitration of 4-chloroaniline followed by a series of reactions to introduce the amino and acetic acid groups. One common method involves the following steps:
Nitration: 4-chloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitroaniline.
Amination: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acetylation: The resulting 4-chloro-3-nitroaniline is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-(4-chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and nitro groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
2-Amino-2-(4-bromo-3-nitrophenyl)acetic acid: Similar structure but with a bromo group instead of a chloro group.
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: 2-Amino-2-(4-chloro-3-nitrophenyl)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C8H7ClN2O4 |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-amino-2-(4-chloro-3-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-2-1-4(7(10)8(12)13)3-6(5)11(14)15/h1-3,7H,10H2,(H,12,13) |
InChI Key |
NUDGYQKUPLHRFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
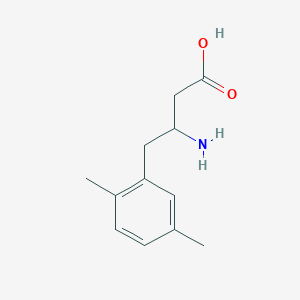
![Rel-(1R,5S,9s)-7-benzyl-9-hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12282450.png)
